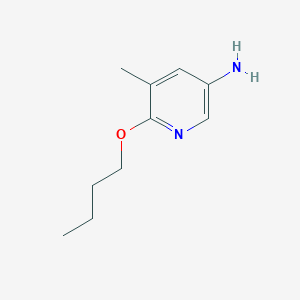
6-Butoxy-5-methyl-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butoxy-5-methyl-3-pyridinamine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a butoxy group at the sixth position, a methyl group at the fifth position, and an amino group at the third position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-5-methyl-3-pyridinamine can be achieved through various synthetic routes. One common method involves the alkylation of 5-methyl-3-pyridinamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Butoxy-5-methyl-3-pyridinamine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 6-butoxy-5-methyl-3-pyridinecarboxylic acid.
Reduction: Formation of 6-butoxy-5-methyl-3-pyridinemethanol.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
Chemistry: 6-Butoxy-5-methyl-3-pyridinamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological systems. It may serve as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Butoxy-5-methyl-3-pyridinamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butoxy and methyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
5-Methyl-3-pyridinamine: Lacks the butoxy group, which may result in different chemical and biological properties.
6-Methoxy-5-methyl-3-pyridinamine: Contains a methoxy group instead of a butoxy group, leading to variations in reactivity and applications.
3-Amino-5-methylpyridine: Similar structure but without the butoxy group, used in different synthetic applications.
Uniqueness: 6-Butoxy-5-methyl-3-pyridinamine is unique due to the presence of the butoxy group, which can significantly influence its chemical reactivity and biological interactions
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-butoxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5,11H2,1-2H3 |
InChI Key |
SPWJZIUBUSDTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















